5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione
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Overview
Description
5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[75002,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the trifluoromethyl group and other substituents. Common reagents used in these reactions include trifluoromethylating agents, thionating agents, and various catalysts to facilitate the formation of the tricyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluoromethyl group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-5-[2-oxo-4-[6-(trifluoromethyl)pyridin-3-yl]pyridin-1-yl]-6,8,12-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-12-carboxylate
- 5-[(2-pyrimidinylthio)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine
- 6-amino-8-(2-furanyl)-N-(phenylmethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Uniqueness
Compared to similar compounds, 5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione stands out due to its specific trifluoromethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-3-6-5(2)9(14(15,16)17)8-10-11(23-13(8)19-6)12(22)18-4-7(21)20-10/h3-4H2,1-2H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZCABNNTWKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C3=C(C(=O)NCC(=O)N3)SC2=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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